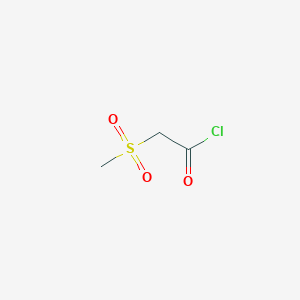

(Methanesulfonyl)acetyl chloride

描述

(Methanesulfonyl)acetyl chloride is an organosulfur compound with the chemical formula CH3SO2CH2COCl. It is a colorless to pale yellow liquid with a pungent odor. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

准备方法

Synthetic Routes and Reaction Conditions

(Methanesulfonyl)acetyl chloride can be synthesized through several methods. One common method involves the reaction of methanesulfonyl chloride with acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at low temperatures to control the exothermic nature of the process .

Industrial Production Methods

Industrial production of this compound often involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. This method is preferred due to its efficiency and the availability of raw materials .

化学反应分析

Types of Reactions

(Methanesulfonyl)acetyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: It reacts with nucleophiles such as alcohols and amines to form methanesulfonates and sulfonamides, respectively.

Elimination: It can undergo elimination reactions to form sulfene, a highly reactive intermediate.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like pyridine and triethylamine, which facilitate the formation of methanesulfonates and sulfonamides . The reactions are typically carried out in solvents such as dichloromethane (DCM) at room temperature or under cooling conditions .

Major Products Formed

The major products formed from reactions involving this compound include methanesulfonates, sulfonamides, and sulfene derivatives .

科学研究应用

Applications in Organic Synthesis

-

Intermediate in Pharmaceutical Synthesis

- (Methanesulfonyl)acetyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its ability to introduce the methanesulfonyl group into target molecules enhances the biological activity of drugs.

- Example : It has been utilized in the synthesis of corticosteroids and other therapeutic agents due to its effectiveness in modifying functional groups on organic substrates .

-

Reagent for Acylation Reactions

- The compound is widely used for acylation reactions, where it acts as an acylating agent to introduce acetyl groups into alcohols and amines. This is particularly useful in the synthesis of esters and amides.

- Mechanism : The acylation process typically involves nucleophilic attack by the alcohol or amine on the carbonyl carbon of this compound, leading to the formation of esters or amides .

-

Role in Agrochemicals

- In agrochemical formulations, this compound is employed to synthesize herbicides and insecticides. Its reactivity allows for the modification of active ingredients to enhance their efficacy and selectivity.

- Case Study : Research indicates that derivatives synthesized using this compound exhibit improved pest control properties compared to their parent compounds .

Case Studies

| Application Area | Compound Example | Result/Outcome |

|---|---|---|

| Pharmaceuticals | Corticosteroids | Enhanced anti-inflammatory activity |

| Organic Synthesis | Esters from Alcohols | High yields with minimal side reactions |

| Agrochemicals | Herbicides | Improved efficacy against resistant pest populations |

作用机制

The mechanism of action of (Methanesulfonyl)acetyl chloride involves its role as an electrophile. It reacts with nucleophiles, such as alcohols and amines, to form covalent bonds. This reaction mechanism is crucial in the formation of methanesulfonates and sulfonamides, which are important intermediates in various chemical syntheses .

相似化合物的比较

Similar Compounds

Methanesulfonyl chloride: Similar to (Methanesulfonyl)acetyl chloride, it is used to introduce the methanesulfonyl group into molecules.

Tosyl chloride: Another sulfonyl chloride used in organic synthesis.

Uniqueness

This compound is unique due to its dual functional groups, which allow it to participate in a wider range of chemical reactions compared to methanesulfonyl chloride or tosyl chloride. This makes it a valuable reagent in the synthesis of complex organic molecules .

生物活性

(Methanesulfonyl)acetyl chloride, commonly referred to as methanesulfonyl chloride (MSC), is a versatile chemical compound used primarily in organic synthesis. Its biological activity, particularly in relation to enzyme interactions and potential therapeutic applications, has garnered interest in various fields, including medicinal chemistry and pharmacology.

- Chemical Formula :

- Molecular Weight : 114.6 g/mol

- Physical State : Colorless liquid

- Solubility : Soluble in polar organic solvents; reactive towards water and alcohols.

Methanesulfonyl chloride acts as an electrophilic reagent that can modify nucleophilic sites on biomolecules, particularly proteins and enzymes. This modification can lead to irreversible inhibition or alteration of enzymatic activity.

Enzyme Interactions

- Acetylcholinesterase (AChE) : Research indicates that methanesulfonyl compounds can form adducts with AChE, leading to irreversible inhibition. This mechanism is crucial in understanding the toxicity of certain organophosphates and the development of antidotes for nerve agent exposure .

- Butyrylcholinesterase (BChE) : Similar interactions have been observed with BChE, where methanesulfonylation affects enzyme reactivation processes, highlighting its role in neuropharmacology .

1. Pharmaceutical Synthesis

Methanesulfonyl chloride is utilized in the synthesis of various pharmaceuticals due to its ability to activate carboxylic acids and serve as a protecting group for amines and alcohols. It facilitates the formation of sulfonamides, which are important in drug development .

2. Neuroprotective Studies

Recent studies have explored the neuroprotective properties of derivatives synthesized using methanesulfonyl chloride. For instance, compounds derived from cashew nutshell liquid exhibit anti-inflammatory effects and show promise as multi-target-directed ligands for treating neurodegenerative diseases .

Case Study 1: Inhibition of Acetylcholinesterase

A study demonstrated that methanesulfonyl fluoride (a related compound) irreversibly inhibits AChE by methylsulfonylating serine residues within the active site. This finding underscores the potential risks associated with exposure to methanesulfonyl compounds and their implications for developing antidotes .

Case Study 2: Synthesis of Neuroprotective Agents

Research on novel compounds synthesized from methanesulfonyl chloride has shown significant neuroprotective activity in BV-2 microglial cells at low concentrations (0.01 μM). These findings suggest that derivatives could serve as effective treatments for neuroinflammation .

Data Tables

| Compound Name | Target Enzyme | IC50 (nM) | Biological Activity Description |

|---|---|---|---|

| Methanesulfonyl Fluoride | Acetylcholinesterase | 50 | Irreversible inhibitor; modifies active site residues |

| Cashew Nut Extract | Microglial Cells | 10 | Anti-inflammatory; neuroprotective effects |

常见问题

Basic Questions

Q. What are the critical safety protocols for handling (Methanesulfonyl)acetyl chloride in laboratory settings?

- Methodological Answer :

- PPE : Wear gas-tight respirators (JIS T 8152), chemical-resistant gloves (JIS T 8116), and safety goggles (JIS T 8147) to prevent skin/eye contact and inhalation .

- Ventilation : Use fume hoods to maintain airborne concentrations below exposure limits. Avoid confined spaces without adequate airflow .

- Emergency Response : For spills, collect material in inert containers, avoid water (to prevent hydrolysis), and neutralize residues with sodium bicarbonate. For exposure, rinse eyes/skin with water for 15+ minutes and seek immediate medical attention .

- Storage : Keep in corrosion-resistant containers at 15–25°C, away from oxidizers and moisture. Label containers with GHS hazard symbols (H314, H330) .

Q. What physicochemical properties of this compound are critical for experimental design?

- Methodological Answer :

- Reactivity : Hydrolyzes slowly in water but reacts exothermically with amines or alcohols. Monitor reaction temperatures to avoid runaway reactions .

- Stability : Light-sensitive; store in amber glass. Decomposes above 100°C, releasing SOx and CO .

- Physical Data : Boiling point ~51°C, density ~1.48 g/cm³. Use low-temperature distillation (<2 mm Hg) to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized for sulfonamide synthesis using this compound?

- Methodological Answer :

- Stoichiometry : Use 1.1–1.3 equivalents of this compound relative to amines to account for hydrolysis losses. Add bases (e.g., pyridine) to scavenge HCl and drive the reaction .

- Solvent Choice : Anhydrous dichloromethane or THF minimizes side reactions. Pre-dry solvents over molecular sieves .

- Kinetics : Monitor reaction progress via TLC (Rf shift) or <sup>1</sup>H NMR (disappearance of amine protons). Quench excess reagent with ice-cold sodium bicarbonate .

Q. What analytical techniques validate the purity and identity of this compound derivatives?

- Methodological Answer :

- Spectroscopy : <sup>13</sup>C NMR (carbonyl signal at ~170 ppm, sulfonyl at ~45 ppm) and IR (S=O stretch at 1350–1160 cm⁻¹) confirm functional groups .

- Chromatography : HPLC with UV detection (λ = 210 nm) quantifies residual starting materials. Use C18 columns and acetonitrile/water gradients .

- Elemental Analysis : Verify sulfur content (±0.3%) to assess hydrolytic degradation .

Q. How should researchers address contradictions in toxicity data for this compound?

- Methodological Answer :

- Data Gaps : Existing AEGL-3 values (e.g., 0.053 ppm for 4-hour exposure) are extrapolated from limited rodent studies. Design acute toxicity assays using OECD TG 403 guidelines to refine NOAEL/LOAEL .

- Mechanistic Studies : Use in vitro models (e.g., lung epithelial cells) to assess oxidative stress markers (ROS, glutathione depletion) linked to respiratory toxicity .

- Cross-Species Validation : Compare rodent LC50 data with computational QSAR models to predict human thresholds .

Q. What strategies mitigate decomposition risks during purification of this compound?

- Methodological Answer :

- Low-Pressure Distillation : Use short-path distillation at <5 mm Hg to reduce thermal stress. Collect fractions at 35–40°C .

- Stabilizers : Add 1% hydroquinone to inhibit radical-induced decomposition during storage .

- Moisture Control : Use argon-sparged solvents and molecular sieves in reaction vessels to suppress hydrolysis .

Q. Methodological Design Considerations

Q. How to design experiments analyzing the environmental fate of this compound?

- Methodological Answer :

- Biodegradation : Use OECD 301F respirometry to measure BOD/COD ratios. Low BCF (1.9) suggests minimal bioaccumulation .

- Soil Mobility : Estimate Koc (6.1) via molecular connectivity indices; high mobility necessitates containment in clay-rich soils .

- Hydrolysis Pathways : Track degradation products (methanesulfonic acid, HCl) via ion chromatography at pH 7–9 .

属性

IUPAC Name |

2-methylsulfonylacetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO3S/c1-8(6,7)2-3(4)5/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJXMQAMBLLVJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80612029 | |

| Record name | (Methanesulfonyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56841-99-7 | |

| Record name | (Methanesulfonyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。